H-Dmt-Tic-(2S,3S)-beta-MeCha-Phe-NH2
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Overview
Description
H-Dmt-Tic-(2S,3S)-beta-MeCha-Phe-NH2 is a synthetic opioid peptide known for its high selectivity and affinity for delta opioid receptors. This compound is part of a class of opioid peptides that have been modified to enhance their receptor binding properties and selectivity, making them valuable in both research and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-Dmt-Tic-(2S,3S)-beta-MeCha-Phe-NH2 involves solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids. The key steps include:
Fmoc (9-fluorenylmethyloxycarbonyl) protection: This method is used to protect the amino group of the amino acids during the synthesis.
Coupling reactions: These are facilitated by reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Deprotection: The Fmoc group is removed using a base like piperidine.
Cleavage from the resin: The final peptide is cleaved from the resin using a mixture of trifluoroacetic acid, water, and scavengers like triisopropylsilane.
Industrial Production Methods: While the industrial production of such specialized peptides is less common, it can be scaled up using automated peptide synthesizers. These machines can handle the repetitive cycles of coupling and deprotection efficiently, ensuring high purity and yield of the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tyrosine residue.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The peptide can participate in substitution reactions, especially at the amino acid side chains.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide or iodine can be used for oxidation.
Reducing agents: Sodium borohydride or lithium aluminum hydride can be used for reduction.
Substitution reagents: Various alkylating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine .
Scientific Research Applications
H-Dmt-Tic-(2S,3S)-beta-MeCha-Phe-NH2 has several applications in scientific research:
Chemistry: It is used to study the binding properties and selectivity of opioid receptors.
Biology: The compound helps in understanding the physiological and pharmacological roles of delta opioid receptors.
Medicine: It has potential therapeutic applications in pain management and addiction treatment due to its high selectivity and affinity for delta opioid receptors.
Industry: The compound can be used in the development of new analgesics and other therapeutic agents.
Mechanism of Action
H-Dmt-Tic-(2S,3S)-beta-MeCha-Phe-NH2 exerts its effects by binding to delta opioid receptors. The binding of the peptide to these receptors inhibits the release of neurotransmitters, leading to analgesic effects. The molecular targets include the delta opioid receptors, and the pathways involved are primarily related to the inhibition of adenylate cyclase activity, which reduces the production of cyclic AMP .
Comparison with Similar Compounds
H-Dmt-Tic-Phe-Phe-OH: Another delta opioid receptor antagonist with a similar structure but different selectivity and potency.
H-Dmt-Tic-Ala-OH: A compound with high delta selectivity but different amino acid composition.
H-Dmt-Tic-NH2: A simpler analog with high affinity for delta receptors.
Uniqueness: H-Dmt-Tic-(2S,3S)-beta-MeCha-Phe-NH2 is unique due to the presence of the beta-methyl-cyclohexylalanine residue, which enhances its selectivity and potency for delta opioid receptors. This modification makes it a valuable tool for studying opioid receptor interactions and developing new therapeutic agents .
Properties
Molecular Formula |
C40H51N5O5 |
---|---|
Molecular Weight |
681.9 g/mol |
IUPAC Name |
2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-[(2S,3S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-cyclohexyl-1-oxobutan-2-yl]-3,4-dihydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C40H51N5O5/c1-24-18-31(46)19-25(2)32(24)22-33(41)40(50)45-23-30-17-11-10-16-29(30)21-35(45)38(48)44-36(26(3)28-14-8-5-9-15-28)39(49)43-34(37(42)47)20-27-12-6-4-7-13-27/h4,6-7,10-13,16-19,26,28,33-36,46H,5,8-9,14-15,20-23,41H2,1-3H3,(H2,42,47)(H,43,49)(H,44,48)/t26-,33-,34-,35?,36-/m0/s1 |
InChI Key |
KIHHZGQBWZPIMS-VERNRBRGSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3CC2C(=O)N[C@@H]([C@@H](C)C4CCCCC4)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N)N)C)O |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NC(C(C)C4CCCCC4)C(=O)NC(CC5=CC=CC=C5)C(=O)N)N)C)O |
Origin of Product |
United States |
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